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Compound of Interest

Compound Name: Ethyl 4-chloro-4-oxobutanoate

Cat. No.: B044779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
chloro-4-oxobutanoate (CAS No. 14794-31-1), a key intermediate in organic synthesis. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
This information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for Ethyl 4-
chloro-4-oxobutanoate.

Chemical Shift (8)

Multiplicity Integration Assignment
[pPpm]
~4.15 Quartet 2H -OCH2CHs
~3.25 Triplet 2H -C(O)CHz-
~2.80 Triplet 2H -CH2C(0)0-
~1.25 Triplet 3H -OCH2CHs
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Note: Predicted values are based on standard chemical shift correlations. The exact values
may vary depending on the solvent and experimental conditions.

« 13 1
Chemical Shift (8) [ppm] Assignment
~172.5 Ester Carbonyl (-C(O)O-)
~171.0 Acyl Chloride Carbonyl (-C(O)CI)
~61.0 -OCH2CHs
~45.0 -C(O)CHa-
~29.0 -CH2C(0)O-
~14.0 -OCH2CHs

Note: Predicted values are based on standard chemical shift correlations.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~1810 Strong C=0 Stretch (Acyl Chloride)
~1735 Strong C=0 Stretch (Ester)
~1200-1000 Strong C-O Stretch (Ester)
~2980-2850 Medium C-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for the functional groups present in the
molecule.

Table 4: Mass Spectrometry (MS) Data
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miz Interpretation

Molecular ion peak [M]* and [M+2]* due to 3°Cl

164/166

and 37Cl isotopes
129 Loss of ClI
119 Loss of -OCH2CHs
91 [CaH302]*

Note: The mass spectrum is available on databases such as SpectraBase.[1] The
fragmentation pattern is predicted based on common fragmentation pathways for esters and

acyl chlorides.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Ethyl 4-chloro-4-oxobutanoate is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (& 0.00).

 Instrumentation: Spectra are acquired on a 300 MHz or higher NMR spectrometer.
» 'H NMR Acquisition:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: 0-12 ppm

e 13C NMR Acquisition:
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Number of scans: 1024

[e]

o

Relaxation delay: 2.0 s

Pulse width: 30°

[¢]

[¢]

Spectral width: 0-200 ppm

[e]

Broadband proton decoupling is applied.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using
appropriate software. This includes Fourier transformation, phase correction, baseline
correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used for analysis.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for
characteristic absorption bands.

Mass Spectrometry (MS)

Sample Preparation: The sample is diluted in a volatile solvent (e.g., methanol or
dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is
used.

GC-MS Conditions:

o Injection: A small volume (e.g., 1 yL) of the prepared sample is injected into the GC.
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o Column: A standard non-polar capillary column (e.g., DB-5ms) is used.

o Oven Program: A temperature gradient is employed to ensure separation of the analyte
from any impurities.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: A scan range of m/z 35-200 is typically sufficient.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Ethyl 4-
chloro-4-oxobutanoate is depicted below.
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Sample Preparation

Ethyl 4-chloro-4-oxobutanoate

Dissolve in CDCI3 with TMS Prepare neat thin film Dilute in volatile solvent
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-chloro-4-oxobutanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044779#spectroscopic-data-nmr-ir-ms-of-ethyl-4-
chloro-4-oxobutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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